2-Methyl-[1,8]naphthyridine
Overview
Description
2-Methyl-[1,8]naphthyridine is a nitrogen-containing heterocyclic compound that has attracted attention due to its versatile chemical properties and potential applications in various fields of chemistry. The compound's synthesis, molecular structure, and properties have been extensively studied, leading to a deeper understanding of its characteristics and potential uses.
Synthesis Analysis
The synthesis of 2-Methyl-[1,8]naphthyridine derivatives often involves multi-step chemical reactions. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine has been synthesized from 2-methylpyrazine through a six-step reaction, showcasing the complexity of synthesizing naphthyridine derivatives (Teng Da-wei, 2010). Additionally, improvements in the one-step synthesis of naphthyridine derivatives have been achieved, including their methylation, which is a critical step for modifying the compound's properties (Y. Hamada, I. Takeuchi, M. Hirota, 1971).
Molecular Structure Analysis
The molecular structure of 2-Methyl-[1,8]naphthyridine derivatives has been confirmed through various spectroscopic methods. For instance, the synthesis of novel polycyclic heterocyclic ring systems via photocyclization led to the identification of unique molecular structures, supported by 2D-NMR techniques (M. Musmar, R. Castle, 1994). The crystal structure of certain derivatives reveals extensive hydrogen bonding and π-π interactions, leading to extended networks (Li Li, Jianzheng Li, Hongyan Wang, Hui-Miao Zhang, Wen‐Fu Fu, 2012).
Chemical Reactions and Properties
2-Methyl-[1,8]naphthyridine undergoes various chemical reactions, leading to the formation of novel derivatives with unique properties. For example, reactions with aldehydes have yielded new derivatives with red-fluorescence emissions and two-photon absorptions, indicating the compound's potential in developing fluorescent materials (Li Li, Jianzheng Li, Hongyan Wang, Hui-Miao Zhang, Wen‐Fu Fu, 2012).
Scientific Research Applications
Red-Fluorescence Emissions and Two-Photon Absorptions : 2-methyl-1,8-naphthyridine derivatives display red-fluorescence emissions and two-photon absorption properties. These characteristics are influenced by the presence of hydrogen bonds and π-π interactions (Li et al., 2012).
Binding Affinity in DNA Duplexes : Substituent modifications on 2-methyl-1,8-naphthyridine significantly affect its binding affinity to cytosine in DNA duplexes. The introduction of methyl groups enhances the binding affinity, which is crucial in DNA interaction studies (Sato et al., 2009).
Transition Metal-Free α-Methylation : A novel, environmentally friendly method for α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (DMSO) as a carbon source has been developed. This method provides efficient access to 2-methyl-1,8-naphthyridines (Jiang et al., 2019).
Synthesis of 1,8-Naphthyridines : Lithium chloride has been utilized as an efficient catalyst for the synthesis of 1,8-naphthyridines, a process that can be facilitated by microwave irradiation and pestle/mortar methods (Mogilaiah et al., 2006).
Ruthenium (II) Complexes Bearing 1,8-Naphthyridine : 1,8-Naphthyridine and terpyridine-analogous ligands coordinated ruthenium (II) complexes have been studied for their chemical and electrochemical properties. This includes the ability to form ruthenium-carbon dioxide complexes (Koizumi et al., 2005).
Biological Activities of 1,8-Naphthyridine Derivatives : These compounds have demonstrated a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. They are also investigated in the context of neurological disorders like Alzheimer's disease and multiple sclerosis (Madaan et al., 2015).
Safety And Hazards
Future Directions
The synthesis of 1,8-naphthyridines, including 2-Methyl-[1,8]naphthyridine, has been a topic of interest due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .
properties
IUPAC Name |
2-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRUYCICUXURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166157 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-[1,8]naphthyridine | |
CAS RN |
1569-16-0 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1569-16-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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